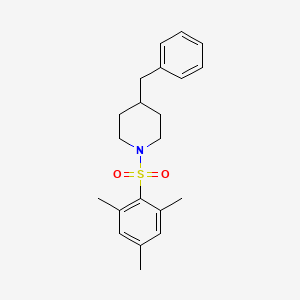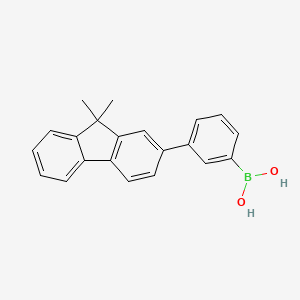
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their utility in organic synthesis and potential pharmaceutical applications. Boronic acids like this one are particularly important in Suzuki cross-coupling reactions, which are used to create biaryl compounds, and they have been explored for their ability to bind to saccharides, making them useful in the development of sensors for monosaccharides at physiological pH .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organolithium reagents or halogen-lithium exchange reactions, followed by the addition of a boron source such as trimethyl borate and subsequent hydrolysis . For fluorene-based boronic acids, the synthesis may involve catalytic reactions that introduce the boronic acid group to the fluorene moiety . The yields and conditions of these reactions can vary, and the optimization of these synthetic routes is crucial for industrial-scale production .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic system. In the case of fluorene-based boronic acids, the fluorene moiety contributes to the stability and electronic properties of the compound . X-ray crystallography and computational methods such as Density Functional Theory (DFT) are often used to analyze the structure and conformation of these molecules .
Chemical Reactions Analysis
Boronic acids participate in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to form carbon-carbon bonds . Additionally, they can undergo acid-base equilibria and form cyclic structures such as boroxines upon dehydration . The reactivity of boronic acids can be influenced by the presence of substituents on the aromatic ring, which can affect their acidity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, including their acidity, solubility, and thermal behavior, are influenced by their molecular structure. Substituents on the aromatic ring, such as fluorine atoms or additional boronic acid groups, can significantly affect these properties . For example, fluorination has been shown to enhance the acidity and structural stability of boronic acids . The presence of functional groups like amines can also provide additional sites for binding or reactivity .
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing
Fluorescence Chemosensor for Monosaccharides : This compound has been utilized as a fluorescent chemosensor for detecting D-monosaccharides, particularly D-fructose, at physiological pH. It exhibits high selectivity and sensitivity for D-fructose, with significant stability constants. A linear response to D-fructose concentration has been observed, making it a promising sensor for sugar levels in biological and environmental samples (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015).
Fluorescent ICT Sensor for Sugar Alcohols : A variation of this compound acts as an internal charge transfer (ICT) fluorescent boronic acid sensor. It has demonstrated high affinity and selectivity for sorbitol in aqueous solutions, showing potential for detecting sugar alcohols used in various industrial applications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).
Photoluminescence and Optical Properties
- Organic Room-Temperature Phosphorescent Materials : This boronic acid, through cyclic esterification with certain dihydric alcohols, has been shown to be effective in creating long-lived room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application is significant in developing new materials for optical and electronic devices (Zhang et al., 2018).
Molecular Recognition
- On-Off-On Relay Fluorescence Recognition : A derivative of this compound has been developed as a sequential "on-off-on"-type relay fluorescence probe for detecting Fe3+ ions and F- ions with high selectivity and sensitivity under physiological conditions. This application is relevant in environmental monitoring and biological research (Selvaraj et al., 2019).
Other Applications
- Highly Selective Sensing of Various Compounds : Research has shown that compounds synthesized using this boronic acid can act as selective sensors for various substances like picric acid, Fe3+, and L-arginine. This demonstrates its utility in developing highly selective and sensitive chemical sensors (Han et al., 2020).
Wirkmechanismus
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant , which suggests it could have a broad distribution in the body.
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Eigenschaften
IUPAC Name |
[3-(9,9-dimethylfluoren-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSDKIJFMZZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)

![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)
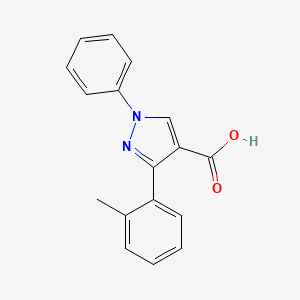
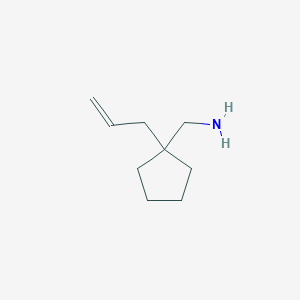
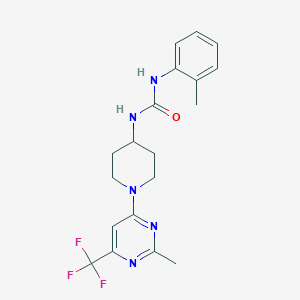
![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)
![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)
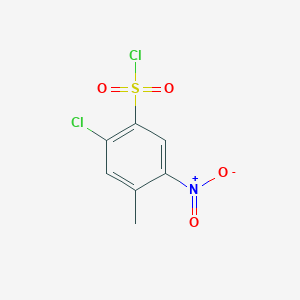
![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)
